molecular formula C20H34O3 B1257435 (1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol

(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol

Cat. No.: B1257435
M. Wt: 322.5 g/mol
InChI Key: JRMZVZSBORMZSD-XKBPDVHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is a diterpenoid compound that belongs to the kaurane family. It is known for its significant biological activities, particularly its anticancer properties. This compound is derived from natural sources, primarily plants, and has been the subject of extensive scientific research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-kaurane-3,16,17-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common method includes the oxidation of ent-kaurane derivatives followed by selective reduction and hydroxylation to introduce the hydroxyl groups at the 3, 16, and 17 positions . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, followed by reduction with reagents like sodium borohydride .

Industrial Production Methods

Industrial production of ent-kaurane-3,16,17-triol is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial biotransformation, have shown promise in producing this compound on a larger scale. These methods utilize specific strains of fungi or bacteria to convert simpler diterpenoids into ent-kaurane-3,16,17-triol through enzymatic processes .

Chemical Reactions Analysis

Types of Reactions

(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of ent-kaurane-3,16,17-triol, which can exhibit different biological activities .

Scientific Research Applications

(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[112101,10

Comparison with Similar Compounds

(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is unique among kaurane diterpenoids due to its specific hydroxylation pattern. Similar compounds include:

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol

InChI

InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19-,20+/m1/s1

InChI Key

JRMZVZSBORMZSD-XKBPDVHJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C)O

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C

Synonyms

ent-kaurane-3,16,17-triol
kaurane-3,16,17-triol

Origin of Product

United States

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